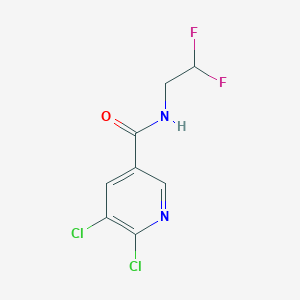

5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide

Descripción general

Descripción

5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide is a chemical compound with the molecular formula C8H6Cl2F2N2O and a molar mass of 255.05 g/mol . This compound is known for its unique structural properties, which include two chlorine atoms and two fluorine atoms attached to a nicotinamide backbone. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

The synthesis of 5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide typically involves the reaction of 5,6-dichloronicotinic acid with 2,2-difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors, leading to alterations in cellular processes . For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide can be compared with other similar compounds such as:

5,6-Dichloronicotinamide: This compound lacks the diflu

Actividad Biológica

5,6-Dichloro-N-(2,2-difluoroethyl)nicotinamide (DCDFN) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1556533-77-7

- Molecular Formula : CHClFNO

Biological Activity Overview

DCDFN has been investigated for various biological activities, particularly its antimicrobial properties. The compound's structure suggests potential interactions with biological targets that could lead to therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that DCDFN exhibits significant antimicrobial activity against a range of pathogens. The effectiveness of DCDFN varies by organism:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Staphylococcus aureus | Higher concentrations required |

| Enterococcus faecalis | Higher concentrations required |

| Candida albicans | Below 1 mM for complete inhibition |

These findings indicate that DCDFN is particularly effective against gram-negative bacteria and shows promise in treating infections caused by resistant strains .

The mechanism through which DCDFN exerts its biological effects is not fully elucidated but appears to involve several pathways:

- Enzyme Inhibition : DCDFN may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

- Bioactivation Pathways : Studies indicate that DCDFN undergoes metabolic transformations that enhance its activity against specific microbial targets .

Case Studies and Research Findings

- In Vivo Studies : Research involving animal models has shown that DCDFN can be administered safely at certain dosages without significant toxicity. In rats, the administration of DCDFN resulted in detectable levels of metabolites in urine, indicating active metabolism and potential bioactivation pathways .

- Toxicity Assessments : While exploring the nephrotoxicity associated with similar compounds, it was noted that preadministration of inhibitors reduced adverse effects, suggesting that DCDFN may also have a manageable safety profile when used appropriately .

- Comparative Analysis : A comparative study with other nicotinamide derivatives revealed that while many exhibit antimicrobial properties, DCDFN's unique dichlorofluoroethyl substitution enhances its potency against resistant strains .

Propiedades

IUPAC Name |

5,6-dichloro-N-(2,2-difluoroethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2N2O/c9-5-1-4(2-13-7(5)10)8(15)14-3-6(11)12/h1-2,6H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVWTIFMQISVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(=O)NCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.